molecular formula C14H13N3O2S B12177210 N-(1H-benzimidazol-6-yl)-1-phenylmethanesulfonamide

N-(1H-benzimidazol-6-yl)-1-phenylmethanesulfonamide

Cat. No.: B12177210
M. Wt: 287.34 g/mol
InChI Key: XOKIPUOFVAXWHS-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-6-yl)-1-phenylmethanesulfonamide: is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene. Compounds containing the benzimidazole moiety are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-6-yl)-1-phenylmethanesulfonamide typically involves the reaction of benzimidazole derivatives with sulfonamide groups. One common method involves the condensation of 1H-benzimidazole with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

For industrial production, the synthesis process can be scaled up by optimizing reaction conditions to ensure high yield and purity. This may involve using continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-6-yl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1H-benzimidazol-6-yl)-1-phenylmethanesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-6-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    N-(1H-benzimidazol-2-yl)-1-phenylmethanesulfonamide: A similar compound with slight structural differences.

    N-(1H-benzimidazol-5-yl)-1-phenylmethanesulfonamide: Another derivative with different substitution patterns.

Uniqueness

N-(1H-benzimidazol-6-yl)-1-phenylmethanesulfonamide is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical reactivity compared to other benzimidazole derivatives. Its ability to interact with specific molecular targets makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34 g/mol

IUPAC Name

N-(3H-benzimidazol-5-yl)-1-phenylmethanesulfonamide

InChI

InChI=1S/C14H13N3O2S/c18-20(19,9-11-4-2-1-3-5-11)17-12-6-7-13-14(8-12)16-10-15-13/h1-8,10,17H,9H2,(H,15,16)

InChI Key

XOKIPUOFVAXWHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(C=C2)N=CN3

Origin of Product

United States

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